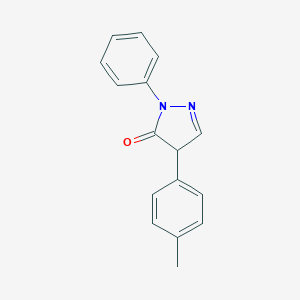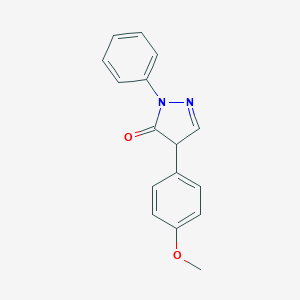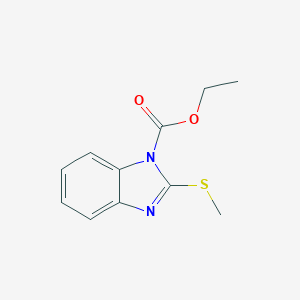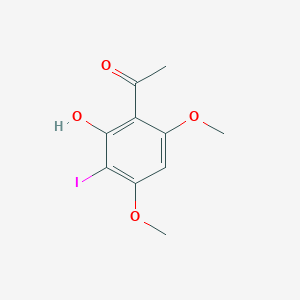![molecular formula C11H18N2O3 B303348 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione, also known as Dabcyl, is a chemical compound that has gained significant attention in scientific research. It is a fluorescent quencher that is commonly used in various biochemical and molecular biology applications. The compound has unique properties that make it suitable for use in a wide range of laboratory experiments.
作用機序
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione functions as a fluorescence quencher by absorbing energy from the excited state of a fluorophore and dissipating it through non-radiative pathways. The mechanism of action of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione involves the transfer of energy from the excited state of the fluorophore to the ground state of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione, resulting in the quenching of fluorescence.
Biochemical and Physiological Effects
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has no known biochemical or physiological effects on living organisms. It is an inert compound that does not interact with biological systems. Therefore, it is considered safe for use in laboratory experiments.
実験室実験の利点と制限
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has several advantages for use in laboratory experiments. It is a highly efficient quencher that can be used in a wide range of applications. It is also readily available and has a long shelf life, making it cost-effective for research purposes. However, 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has some limitations, including its inability to quench all fluorophores and the need for optimization of experimental conditions to achieve optimal quenching efficiency.
将来の方向性
The use of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione in scientific research is expected to increase in the future. There is ongoing research on the development of new fluorophores and biosensors that can be used in conjunction with 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione. Additionally, there is a need for further optimization of experimental conditions to improve the efficiency of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione as a quencher. Further research is also needed to explore the potential applications of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione in other areas of scientific research.
Conclusion
In conclusion, 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione is a highly efficient quencher that has gained significant attention in scientific research. It is widely used in fluorescence-based assays and the development of biosensors. The compound has unique properties that make it suitable for use in a wide range of laboratory experiments. Further research is needed to explore the full potential of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione in scientific research.
合成法
The synthesis of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione involves several steps, including the reaction of 2,3-dibromo-1,4-butanediol with dimethylamine, followed by the reaction with isopropyl alcohol and cyclobutanedione. The final product is obtained through purification and isolation processes. The synthesis of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has been optimized to increase yields and purity, making it readily available for scientific research.
科学的研究の応用
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has been widely used in scientific research for its ability to quench fluorescence. It is used as a reference standard in fluorescence-based assays, including DNA sequencing, genotyping, and protein-protein interaction studies. The compound is also used in the development of biosensors and in the detection of various biomolecules, including nucleic acids, proteins, and enzymes.
特性
製品名 |
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione |
|---|---|
分子式 |
C11H18N2O3 |
分子量 |
226.27 g/mol |
IUPAC名 |
3-[2-(dimethylamino)ethylamino]-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H18N2O3/c1-7(2)16-11-8(9(14)10(11)15)12-5-6-13(3)4/h7,12H,5-6H2,1-4H3 |
InChIキー |
QDYVZHMQBUYELL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=O)C1=O)NCCN(C)C |
正規SMILES |
CC(C)OC1=C(C(=O)C1=O)NCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)






![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)




![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)